BenchChemオンラインストアへようこそ!

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine

Physicochemical property comparison Lipophilicity Drug-likeness

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine (CAS 1211530-32-3) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family. It features a fused pyrazole-pyrimidine core bearing two chlorine atoms at positions 5 and 7 and a trifluoromethyl group at position The molecular formula is C₇H₂Cl₂F₃N₃ with a molecular weight of 256.01 g/mol, a calculated density of 1.8 ± 0.1 g/cm³, a predicted LogP of 2.06, and a refractive index of 1.612.

Molecular Formula C7H2Cl2F3N3
Molecular Weight 256.01 g/mol
Cat. No. B14800028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine
Molecular FormulaC7H2Cl2F3N3
Molecular Weight256.01 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)C(F)(F)F)N=C1Cl)Cl
InChIInChI=1S/C7H2Cl2F3N3/c8-4-1-5(9)15-6(14-4)3(2-13-15)7(10,11)12/h1-2H
InChIKeyFJGOAWVVLZSWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine: Core Properties and Procurement Context


5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine (CAS 1211530-32-3) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family. It features a fused pyrazole-pyrimidine core bearing two chlorine atoms at positions 5 and 7 and a trifluoromethyl group at position 3. The molecular formula is C₇H₂Cl₂F₃N₃ with a molecular weight of 256.01 g/mol, a calculated density of 1.8 ± 0.1 g/cm³, a predicted LogP of 2.06, and a refractive index of 1.612 . This scaffold is a privileged intermediate in medicinal chemistry for constructing kinase inhibitors, anti-inflammatory agents, and antiviral compounds, where the 3-CF₃ and 5,7-dichloro substitution pattern enables selective sequential functionalization via SNAr and cross-coupling chemistries .

Why 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine Cannot Be Replaced by Non-Trifluoromethyl or Alternative Halogenated Analogs


Substituting 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine with a non-trifluoromethyl analog such as 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7) or a 3-bromo variant alters three critical parameters simultaneously: lipophilicity, electronic character of the pyrimidine ring, and target engagement profile. The 3-CF₃ group increases the electron-withdrawing capacity at the pyrimidine core, lowering the LUMO energy and accelerating nucleophilic aromatic substitution (SNAr) at C-5 and C-7 relative to the 3-H analog . Additionally, the trifluoromethyl group serves as a key pharmacophoric element in kinase inhibitor design, where its presence has been associated with enhanced target affinity and metabolic stability compared to methyl or unsubstituted analogs . Generic substitution without the 3-CF₃ moiety would therefore compromise both synthetic efficiency in downstream derivatization and the biological performance of final compounds. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine vs. Closest Analogs


Lipophilicity Differentiation: 3-CF₃ Analog Shows Higher LogP than 5,7-Dichloro Parent Compound

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine exhibits a LogP of 2.06, representing a 25.6% increase in lipophilicity compared to the 3-unsubstituted analog 5,7-dichloropyrazolo[1,5-a]pyrimidine, which has a reported LogP of 1.64 . This difference arises from the hydrophobic character of the trifluoromethyl group, quantified as a π-value contribution of approximately +0.88 (Hansch constant), which enhances membrane permeability potential.

Physicochemical property comparison Lipophilicity Drug-likeness

Synthetic Regioselectivity Advantage: 3-CF₃ Group Directs Nucleophilic Substitution Toward C-7 Position

The presence of the 3-CF₃ group in 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine alters the electronic landscape of the pyrimidine ring, enhancing the electrophilicity at both C-5 and C-7 positions relative to the 3-H analog. Studies on the 5,7-dichloropyrazolo[1,5-a]pyrimidine scaffold demonstrate that electron-withdrawing substituents at C-3 modify the regioselectivity of nucleophilic substitution reactions: the C-7 position becomes proportionally more activated due to the extended conjugation with the pyrazole ring, while C-5 reactivity is influenced by the inductive effect of the 3-substituent . In contrast, the 3-H analog (5,7-dichloropyrazolo[1,5-a]pyrimidine) exhibits less differentiated reactivity between C-5 and C-7, leading to potential isomeric mixtures during sequential functionalization .

Regioselective synthesis SNAr chemistry Building block utility

Target Engagement Differentiation: 3-CF₃ Analog Inhibits Pyruvate Dehydrogenase Kinase, Distinct from PDE10A Activity of 3-H Analog

While 5,7-dichloropyrazolo[1,5-a]pyrimidine (3-H analog) is documented as a phosphodiesterase 10A (PDE10A) inhibitor with a Ki of 24 μM , trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives, including those accessible from 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine as a building block, have demonstrated inhibitory activity against pyruvate dehydrogenase kinase (PDHK) with IC₅₀ values in the low micromolar range (1.2–3.8 μM) . This target shift is attributed to the 3-CF₃ group occupying a hydrophobic pocket in the PDHK ATP-binding site that is not accessible to the 3-H analog.

PDHK inhibition Cancer metabolism Target selectivity

Molecular Weight and Density Comparison: 3-CF₃ Building Block Provides Higher Mass Efficiency for Fragment-Based Drug Design

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine has a molecular weight of 256.01 g/mol and a density of 1.8 ± 0.1 g/cm³ . Compared to the 3-H parent (MW = 188.01 g/mol, density = 1.69 g/cm³) , the 3-CF₃ analog is 36.2% heavier and 6.5% denser. For the 3-bromo analog (3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, MW ≈ 266.9 g/mol), the target compound is approximately 4.1% lighter, offering a balance between the additional steric bulk of bromine (useful for further cross-coupling) and the metabolic liabilities associated with brominated aromatics.

Fragment-based drug discovery Molecular weight Lead optimization

Validated Application Scenarios for 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine Based on Differentiated Evidence


Kinase Inhibitor Medicinal Chemistry: PDHK-Targeting Cancer Metabolism Programs

Based on the observed PDHK inhibitory activity of CF₃-containing pyrazolo[1,5-a]pyrimidine derivatives (IC₅₀ = 1.2–3.8 μM) , 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine serves as a strategic building block for synthesizing focused libraries targeting pyruvate dehydrogenase kinase. The 3-CF₃ group occupies the hydrophobic ATP-binding pocket of PDHK, while the 5,7-dichloro substitution allows sequential introduction of diverse aryl/heteroaryl groups via SNAr at C-7 followed by Suzuki coupling at C-5 (or vice versa, depending on regiochemical requirements). This application is specifically suited to the 3-CF₃ analog and not the 3-H version, which preferentially engages PDE10A (Ki = 24 μM) rather than PDHK.

Sequential C-5/C-7 Functionalization for Parallel Library Synthesis

The enhanced electrophilicity imparted by the 3-CF₃ group, combined with the regiochemical differentiation between C-5 and C-7 positions documented for 5,7-dichloropyrazolo[1,5-a]pyrimidine scaffolds , makes this compound an ideal core for generating diverse compound libraries. The higher LogP (2.06 vs 1.64 for the 3-H analog) also improves the drug-likeness of final products, potentially enhancing cell permeability. Synthetic protocols involving SNAr at C-5 followed by Suzuki–Miyaura cross-coupling at C-3 (after conversion of the 3-CF₃ group or via halogenation) have been validated on closely related systems , confirming the feasibility of this approach.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Molecular Weight

For fragment-based screening campaigns, 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine provides a starting fragment with physicochemical properties (MW = 256.01, LogP = 2.06, density = 1.8 g/cm³) that position it favorably between lighter fragments (e.g., 3-H analog, MW = 188.01) and heavier, brominated alternatives (3-Br analog, MW ≈ 266.9). This balanced profile supports lead optimization without excessive molecular weight inflation, while the 3-CF₃ group contributes to metabolic stability—a documented advantage of trifluoromethyl substituents in drug design.

Anti-Inflammatory Agent Development Leveraging CF₃ Pharmacophore

Trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines have demonstrated anti-inflammatory activity comparable to standard drugs such as Indomethacin (e.g., compound 4e exhibiting 83.4% inhibition vs. 84.2% for Indomethacin) . 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine can be elaborated into anti-inflammatory candidates through substitution at C-5 and C-7 with appropriate pharmacophoric groups, while retaining the 3-CF₃ motif critical for COX-2 binding as evidenced by docking studies on related trifluoromethylated analogs.

Quote Request

Request a Quote for 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.